Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20457495
InChI: InChI=1S/C11H14O5/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3/h4-6,10,12H,1-3H3
SMILES:
Molecular Formula: C11H14O5
Molecular Weight: 226.23 g/mol

Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate

CAS No.:

Cat. No.: VC20457495

Molecular Formula: C11H14O5

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate -

Specification

Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
IUPAC Name methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate
Standard InChI InChI=1S/C11H14O5/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3/h4-6,10,12H,1-3H3
Standard InChI Key CQVBDVLVZSHCNZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C(C(=O)OC)O)OC

Introduction

Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate is a chemical compound that belongs to the family of mandelic acid derivatives. It is characterized by its molecular structure, which includes a phenyl ring substituted with methoxy groups at positions 2 and 4, attached to a hydroxyacetate moiety. This compound is of interest in various fields, including organic chemistry and pharmaceutical research, due to its potential applications and reactivity.

Synthesis Methods

The synthesis of Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate typically involves the reaction of 2,4-dimethoxybenzoic acid with ethyl glyoxylate in the presence of a catalyst, similar to the synthesis of related compounds like ethyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate. This process can be optimized using palladium-catalyzed decarboxylative addition reactions, which require specific solvents and conditions for efficient yield .

Chemical Reactions

Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate can undergo several chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

  • Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines.

Applications and Research Findings

  • Chemical Intermediates: Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate serves as an intermediate in the synthesis of various organic compounds.

  • Biological Activities: While specific biological activities of this compound are not well-documented, related mandelic acid derivatives have shown potential antimicrobial properties.

  • Pharmaceutical Applications: The compound's structure suggests potential use in drug development due to its similarity to other bioactive molecules.

Comparison with Similar Compounds

CompoundMolecular FormulaKey Features
Methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetateC₁₁H₁₄O₅Methoxy groups at positions 3 and 4
Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetateC₁₁H₁₄O₅Methoxy groups at positions 2 and 4
2,4-Dimethoxybenzoic acidC₉H₁₀O₄Carboxylic acid group instead of ester

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